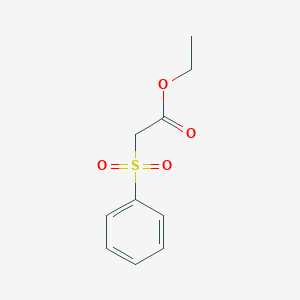

Ethyl 2-(phenylsulfonyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(benzenesulfonyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBWORPRIRNTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226950 | |

| Record name | Ethyl (phenylsulphonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7605-30-3 | |

| Record name | Acetic acid, 2-(phenylsulfonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7605-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (phenylsulphonyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (phenylsulphonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (phenylsulphonyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(phenylsulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 2-(phenylsulfonyl)acetate, a valuable intermediate in organic synthesis. The document details the primary synthetic methodologies, complete with experimental protocols and quantitative data to support reproducibility.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring an activated methylene group flanked by a sulfonyl and an ester group, allows for a range of subsequent chemical transformations. This guide focuses on the most common and efficient laboratory-scale synthesis of this compound.

Primary Synthesis Route: S-Alkylation of Sodium Benzenesulfinate

The most prevalent and reliable method for the synthesis of this compound is the S-alkylation of a benzenesulfinate salt with an ethyl haloacetate. This nucleophilic substitution reaction is efficient and proceeds under relatively mild conditions. The general reaction scheme is presented below.

Reaction Scheme:

This method offers high yields and a straightforward work-up procedure, making it the preferred route for laboratory preparations.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the S-alkylation of sodium benzenesulfinate.

Synthesis of this compound from Sodium Benzenesulfinate and Ethyl Bromoacetate

This procedure is adapted from established methods for S-alkylation of sulfinate salts.

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Sodium benzenesulfinate (C₆H₅SO₂Na)

-

Ethyl bromoacetate (BrCH₂CO₂C₂H₅)

-

Dimethylformamide (DMF) or Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium benzenesulfinate (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Addition of Alkylating Agent: To the stirred solution, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL). If ethanol is used, concentrate the reaction mixture under reduced pressure to remove the solvent, then partition the residue between water and diethyl ether.

-

Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Sodium Benzenesulfinate | C₆H₅NaO₂S | 164.16 | White solid |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Colorless to yellow liquid |

| This compound | C₁₀H₁₂O₄S | 228.27 | White to off-white solid |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Reactant Ratio (Sulfinate:Haloacetate) | 1 : 1.1 |

| Solvent | DMF or Ethanol |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the core components.

Caption: A flowchart illustrating the major steps in the synthesis of this compound.

Caption: A diagram showing the logical relationship between reagents, conditions, processes, and the outcome.

"Ethyl 2-(phenylsulfonyl)acetate" CAS number 7605-30-3

An In-depth Technical Guide to Ethyl 2-(phenylsulfonyl)acetate (CAS: 7605-30-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS Registry Number 7605-30-3, is a sulfone compound featuring an ester functional group.[1] It serves as a valuable and versatile intermediate in organic synthesis, particularly in the construction of complex molecules and pharmacologically relevant scaffolds.[1] The presence of the electron-withdrawing phenylsulfonyl group and the ester moiety confers unique reactivity, making it a key building block in various carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, key reactions including the Julia-Kocienski olefination, and its applications in research and development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid or powder at room temperature.[1][2][3] It is insoluble in water but soluble in organic solvents like methanol.[2][3] The compound's properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7605-30-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₂O₄S | [1][2][4][5][6][7] |

| Molecular Weight | 228.26 g/mol | [1][2][3][5][6] |

| Appearance | White to Almost white powder to crystal | [1][2][3] |

| Melting Point | 43.0 to 46.0 °C | [2][3][4] |

| Boiling Point | 384.7 °C at 760 mmHg | [4] |

| Density | 1.239 g/cm³ | [4] |

| Flash Point | 186.5 °C | [4] |

| Solubility | Insoluble in water; Soluble in Methanol | [2][3] |

| Topological Polar Surface Area (TPSA) | 68.8 Ų | [5][8] |

| logP | 2.10420 | [4] |

| IUPAC Name | ethyl 2-(benzenesulfonyl)acetate | [5] |

| SMILES | CCOC(=O)CS(=O)(=O)C1=CC=CC=C1 | [5][6][7] |

| InChI Key | NJBWORPRIRNTLH-UHFFFAOYSA-N | [1][5][7] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. A summary of key data is provided below.

| Spectroscopic Data | Details | Source(s) |

| ¹H NMR | Conforms to the expected structure. | [2] |

| ¹³C NMR | Data available in spectral databases. | [9][10] |

| Infrared (IR) | FTIR spectra are available, showing characteristic absorptions for the sulfonyl and ester groups. | [5][9] |

| Mass Spectrometry (MS) | Mass spectral data is available for this compound. | [9] |

| AIST Spectral DB (SDBS) | SDBS Number: 39309 | [2] |

Synthesis and Experimental Protocols

This compound can be prepared through a two-step process involving nucleophilic substitution followed by oxidation.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound[11]

This protocol is adapted from generalized procedures for the synthesis of π-deficient α-(arylsulfonyl)acetates.

Step 1: Synthesis of Ethyl 2-(phenylthio)acetate (Sulfide Intermediate)

-

To a stirred solution of thiophenol (1.0 eq) in acetonitrile, add a base such as triethylamine (TEA) or sodium hydride (NaH) (1.1 eq) at room temperature.

-

Stir the mixture for 15-20 minutes to form the corresponding arylthiolate.

-

Add ethyl bromoacetate (1.0 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfide intermediate.

Step 2: Oxidation to this compound

-

Dissolve the crude ethyl 2-(phenylthio)acetate from Step 1 in a suitable solvent system, such as a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution (approx. 2.2 eq).

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer, remove the solvent in vacuo, and purify the resulting crude product by column chromatography or recrystallization to afford pure this compound.

Reactivity and Key Applications

The methylene bridge in this compound is activated by the two adjacent electron-withdrawing groups (phenylsulfonyl and ester), making the α-protons acidic and easily removed by a base. This allows the molecule to act as a potent nucleophile in various reactions.

Alkylation Reactions

The carbanion generated from this compound can be readily alkylated with various electrophiles, such as alkyl halides. This reactivity allows for the introduction of diverse substituents at the α-position, leading to the synthesis of more complex sulfonyl esters.

Julia-Kocienski Olefination

A primary application of this compound and its analogs is in the Julia-Kocienski olefination.[11][12][13][14] This powerful reaction creates carbon-carbon double bonds by reacting a sulfone with a carbonyl compound (aldehyde or ketone).[11][15] The modified Julia-Kocienski olefination, which often uses heteroaryl sulfones, is a one-pot procedure that offers high stereoselectivity, typically favoring the formation of (E)-alkenes.[11][12][14][16]

Caption: Simplified pathway of the Julia-Kocienski Olefination.

This reaction is particularly useful for synthesizing α,β-unsaturated esters.[13] For example, reacting Ethyl (benzothiazol-2-ylsulfonyl)acetate (a related reagent) with aldehydes under mild conditions using DBU as a base yields these esters with good yields and high stereoselectivity.[13] The stereochemical outcome (E vs. Z) can depend on the structure of the aldehyde substrate.[13]

Synthesis of Heterocyclic Compounds

The reactivity of this class of compounds makes them suitable starting materials for the synthesis of various heterocycles, which are core structures in many pharmaceuticals.[17][18][19][20] The activated methylene group and the ester functionality can participate in condensation and cyclization reactions with appropriate binucleophilic partners.

Safety and Handling

This compound is classified as harmful if swallowed.[5] It may cause skin, eye, and respiratory irritation.[3]

-

GHS Classification: Acute Toxicity, Oral (Category 4).[5]

-

Precautionary Statements: P264, P270, P301+P317, P330, P501.[5]

-

Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[1] It should be handled in a well-ventilated area.[3]

-

Storage: Store in a cool, dry, and dark place, sealed in a dry environment.[2][3][6] Recommended storage temperatures range from room temperature to 2-8°C.[2][3]

References

- 1. CAS 7605-30-3: Acetic acid, 2-(phenylsulfonyl)-, ethyl est… [cymitquimica.com]

- 2. Ethyl Phenylsulfonylacetate | 7605-30-3 | TCI AMERICA [tcichemicals.com]

- 3. PHENYLSULFONYLACETIC ACID ETHYL ESTER | 7605-30-3 [amp.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl (phenylsulphonyl)acetate | C10H12O4S | CID 82078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7605-30-3|this compound|BLD Pharm [bldpharm.com]

- 7. This compound (7605-30-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. 7605-30-3 | Ethyl Phenylsulfonylacetate | Aryls | Ambeed.com [ambeed.com]

- 9. researchgate.net [researchgate.net]

- 10. (PHENYLSULFONYL)ACETONITRILE(7605-28-9) 13C NMR spectrum [chemicalbook.com]

- 11. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]

- 14. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]

- 17. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to Ethyl 2-(phenylsulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(phenylsulfonyl)acetate, a versatile reagent in organic synthesis. The document details its fundamental chemical properties, synthesis protocols, and key applications, offering valuable insights for professionals in research and development.

Core Compound Data

The fundamental molecular properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄S | [1][2] |

| Molecular Weight | 228.27 g/mol | [2][3] |

| CAS Number | 7605-30-3 | [2] |

| IUPAC Name | This compound | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a cornerstone of its utility. Below are detailed experimental protocols for its preparation, providing a reproducible methodology for laboratory settings.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of sodium benzenesulfinate with ethyl chloroacetate.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

-

Sodium benzenesulfinate (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Dimethylformamide (DMF)

-

Stir bar

-

Round-bottom flask

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

In a clean, dry round-bottom flask, dissolve sodium benzenesulfinate in DMF.

-

Add ethyl chloroacetate to the solution at room temperature.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound, from starting materials to the final purified product.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable building block in organic chemistry, primarily due to the activating effect of the phenylsulfonyl group on the adjacent methylene protons. This makes it a useful precursor in a variety of carbon-carbon bond-forming reactions.

Key Reactions:

-

Alkylation: The acidic α-protons can be readily deprotonated by a suitable base, and the resulting carbanion can be alkylated with a variety of electrophiles.

-

Julia-Kocienski Olefination: It is a key reagent in the Julia-Kocienski olefination, a widely used method for the stereoselective synthesis of alkenes.

-

Synthesis of Heterocycles: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

The following diagram illustrates the central role of this compound in these synthetic transformations.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-(phenylsulfonyl)acetate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard spectroscopic methodologies used to characterize Ethyl 2-(phenylsulfonyl)acetate. While a comprehensive search of publicly available databases did not yield specific spectral datasets for this compound, this document outlines the expected data presentation, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis.

Data Presentation

The following tables are structured to present the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is first collected and automatically subtracted from the sample spectrum. A typical acquisition involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration is typically in the range of 10-100 µg/mL.

-

Gas Chromatography: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC system. The sample is vaporized in a heated injection port and separated on a capillary column (e.g., a 30 m non-polar column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components. Helium is typically used as the carrier gas.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole), and a mass spectrum is generated.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to Ethyl 2-(phenylsulfonyl)acetate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(phenylsulfonyl)acetate is a versatile organic compound widely utilized in synthetic chemistry, particularly as a key reagent in the construction of complex molecular architectures. Its importance in drug discovery and development stems from its role in carbon-carbon bond formation, most notably in the Julia-Kocienski olefination. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in the synthesis of biologically active molecules.

Core Physical and Chemical Properties

This compound, also known as ethyl benzenesulfonylacetate, is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory use.

| Identifier | Value | Reference |

| IUPAC Name | ethyl 2-(benzenesulfonyl)acetate | [1] |

| CAS Number | 7605-30-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₄S | [1] |

| InChIKey | NJBWORPRIRNTLH-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CS(=O)(=O)c1ccccc1 |

| Physicochemical Property | Value | Reference |

| Molecular Weight | 228.27 g/mol | [1] |

| Melting Point | 44-46 °C | |

| Boiling Point | Not available (decomposes) | |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | |

| Appearance | White to off-white crystalline solid |

Spectral Data for Structural Elucidation

Accurate characterization of this compound is crucial for its effective use. The following table summarizes its key spectral data.

| Spectroscopic Technique | Key Data |

| ¹H NMR | δ (ppm): 1.25 (t, 3H), 4.15 (s, 2H), 4.20 (q, 2H), 7.60-7.95 (m, 5H) |

| ¹³C NMR | δ (ppm): 13.8, 62.0, 63.5, 128.5, 129.2, 134.0, 138.8, 164.5 |

| Infrared (IR) | ν (cm⁻¹): ~1735 (C=O, ester), ~1320 and ~1150 (S=O, sulfone) |

| Mass Spectrometry (MS) | m/z: 228 (M⁺) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of a benzenesulfinate salt with an ethyl haloacetate. Another viable route is the oxidation of the corresponding thioether.

Method 1: From Sodium Benzenesulfinate and Ethyl Bromoacetate

This method is a straightforward nucleophilic substitution reaction.

-

Materials:

-

Sodium benzenesulfinate (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)[2]

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve sodium benzenesulfinate in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add ethyl bromoacetate dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Method 2: From Thiophenol and Ethyl Chloroacetate followed by Oxidation

This two-step protocol involves the initial formation of a thioether, followed by oxidation to the sulfone.

-

Step 1: Synthesis of Ethyl 2-(phenylthio)acetate

-

Materials:

-

Thiophenol (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)[3]

-

Potassium carbonate (1.5 eq)

-

Acetone

-

-

Procedure:

-

To a solution of thiophenol in acetone, add potassium carbonate.

-

Add ethyl chloroacetate dropwise and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the solid and evaporate the solvent.

-

Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution to yield crude ethyl 2-(phenylthio)acetate.

-

-

-

Step 2: Oxidation to this compound

-

Materials:

-

Ethyl 2-(phenylthio)acetate (1.0 eq)

-

Meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq)

-

Dichloromethane

-

-

Procedure:

-

Dissolve the crude ethyl 2-(phenylthio)acetate in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise, maintaining the temperature below 5 °C.[4]

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench the excess peroxyacid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

-

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid of high purity.

-

Materials:

-

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol (or ethyl acetate).[6][8]

-

If using a mixed solvent system, dissolve the crude product in the solvent in which it is more soluble (ethyl acetate) and then add the less soluble solvent (hexane) dropwise until the solution becomes cloudy.[9]

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[8]

-

Collect the crystals by vacuum filtration using a Buchner funnel.[6]

-

Wash the crystals with a small amount of cold solvent.[6]

-

Dry the crystals under vacuum to remove any residual solvent.

-

Applications in Drug Development

The primary utility of this compound in the context of drug development lies in its application as a key reagent in the Julia-Kocienski olefination . This powerful reaction facilitates the stereoselective formation of alkenes, a common structural motif in many biologically active molecules and natural products.[10][11][12][13]

The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for a one-pot procedure with high E-selectivity for the resulting alkene.[12][13] this compound serves as a precursor to the sulfonyl carbanion, which reacts with an aldehyde or ketone to form an intermediate that subsequently eliminates to form the double bond.

The general workflow of this reaction is depicted below:

Caption: Julia-Kocienski Olefination Workflow.

This reaction is highly valued in the total synthesis of complex natural products that often serve as lead compounds in drug discovery. The mild reaction conditions and tolerance of a wide range of functional groups make it a versatile tool for medicinal chemists.[14]

Role as a Synthetic Building Block

Beyond the Julia-Kocienski olefination, the activated methylene group of this compound can participate in various other carbon-carbon bond-forming reactions. This makes it a valuable building block for introducing the sulfonyl and ester functionalities into a molecule, which can be further elaborated to construct diverse molecular scaffolds for screening in drug discovery programs. The sulfonyl group, in particular, is a common feature in many pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its metabolic stability.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and purification, make it a readily accessible tool for researchers. Its pivotal role in the Julia-Kocienski olefination underscores its significance in the construction of complex molecules, thereby contributing significantly to the fields of natural product synthesis and medicinal chemistry. A thorough understanding of its properties and reactivity is essential for any scientist engaged in the development of new therapeutic agents.

References

- 1. Ethyl (phenylsulphonyl)acetate | C10H12O4S | CID 82078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. youtube.com [youtube.com]

- 10. Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 13. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 14. mdpi.com [mdpi.com]

The Reactivity of Ethyl 2-(phenylsulfonyl)acetate with Electrophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(phenylsulfonyl)acetate is a versatile reagent in organic synthesis, prized for the reactivity of its α-carbon. The electron-withdrawing nature of the adjacent sulfonyl and ester groups significantly increases the acidity of the methylene protons, facilitating the formation of a stabilized carbanion. This nucleophilic intermediate readily participates in a variety of carbon-carbon bond-forming reactions with a wide range of electrophiles. This technical guide provides an in-depth overview of the core reactivity of this compound, focusing on alkylation, acylation, Knoevenagel condensation, and Michael addition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Core Reactivity Principles

The key to the reactivity of this compound lies in the acidic nature of the protons on the carbon atom situated between the phenylsulfonyl and the ethyl ester groups. A base can readily abstract one of these protons to generate a resonance-stabilized enolate, which is a potent nucleophile.

This enolate can then attack a variety of electrophilic species, leading to the formation of new carbon-carbon bonds. The primary reaction pathways explored in this guide are alkylation, acylation, condensation with carbonyls, and conjugate addition to α,β-unsaturated systems.

Alkylation Reactions

The enolate of this compound readily undergoes alkylation with a range of alkyl halides. This reaction is a powerful tool for introducing alkyl chains at the α-position.

General Reaction Scheme

Quantitative Data for Alkylation

The following table summarizes representative data for the alkylation of a similar substrate, menthyl phenylsulfonyl acetate, which is expected to have reactivity comparable to the ethyl ester.

| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | K2CO3 | Acetonitrile | 80 | 4 | 92 |

| 2 | Ethyl iodide | NaH | THF | 25 | 6 | 85 |

| 3 | n-Butyl bromide | DBU | DMF | 50 | 8 | 88 |

Note: Data is illustrative and based on typical yields for this reaction type.

Detailed Experimental Protocol: Alkylation with Benzyl Bromide

This protocol is adapted from a procedure for the alkylation of a similar sulfonylacetate.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (solvent)

Procedure:

-

To a stirred solution of this compound in acetonitrile, add potassium carbonate.

-

Add benzyl bromide to the mixture.

-

Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired alkylated product.

Acylation Reactions

The enolate of this compound can also be acylated using acylating agents such as acyl chlorides or anhydrides, leading to the formation of β-keto esters.

General Reaction Scheme

Quantitative Data for Acylation

| Entry | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | NaH | THF | 0 to 25 | 3 | 85 |

| 2 | Acetyl chloride | n-BuLi | THF | -78 to 0 | 2 | 80 |

| 3 | Acetic anhydride | DMAP | CH₂Cl₂ | 25 | 12 | 75 |

Note: Data is illustrative and based on typical yields for this reaction type.

Detailed Experimental Protocol: Acylation with Benzoyl Chloride

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

-

Benzoyl chloride (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the cooled suspension.

-

Stir the mixture at 0°C for 30 minutes to allow for complete enolate formation.

-

Add benzoyl chloride dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation with Aldehydes and Ketones

This compound participates in Knoevenagel condensation reactions with aldehydes and ketones, catalyzed by a weak base, to yield α,β-unsaturated products.

General Reaction Scheme

Quantitative Data for Knoevenagel Condensation

| Entry | Carbonyl Compound | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | 80 | 6 | 88 |

| 2 | 4-Nitrobenzaldehyde | Pyrrolidine | Toluene | 110 | 4 | 92 |

| 3 | Cyclohexanone | TiCl₄, Et₃N | CH₂Cl₂ | 0 to 25 | 12 | 75 |

Note: Data is illustrative and based on typical yields for this reaction type.

Detailed Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve this compound and benzaldehyde in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux (approximately 80°C) for 6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Michael Addition to α,β-Unsaturated Compounds

As a soft nucleophile, the enolate of this compound undergoes 1,4-conjugate addition (Michael addition) to various Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles.

General Reaction Scheme

Quantitative Data for Michael Addition

| Entry | Michael Acceptor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Chalcone | NaOEt | Ethanol | 25 | 12 | 90 |

| 2 | Methyl vinyl ketone | DBU | CH₂Cl₂ | 25 | 8 | 85 |

| 3 | Acrylonitrile | Triton B | t-BuOH | 50 | 6 | 82 |

Note: Data is illustrative and based on typical yields for this reaction type.

Detailed Experimental Protocol: Michael Addition to Chalcone

Materials:

-

This compound (1.0 eq)

-

Chalcone (1.0 eq)

-

Sodium ethoxide (NaOEt) (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

Dissolve this compound and chalcone in ethanol in a round-bottom flask.

-

Add a catalytic amount of sodium ethoxide to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Remove the ethanol under reduced pressure.

-

Extract the residue with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable C2-synthon in organic chemistry. Its ability to form a stable carbanion allows for a diverse range of reactions with various electrophiles, making it a key building block in the synthesis of complex molecules. The reactions outlined in this guide—alkylation, acylation, Knoevenagel condensation, and Michael addition—demonstrate the broad utility of this reagent. The provided protocols and data serve as a practical resource for researchers aiming to incorporate this compound into their synthetic strategies. Further exploration of its reactivity, particularly in asymmetric catalysis, will undoubtedly continue to expand its applications in both academic and industrial research.

Reactivity of Ethyl 2-(phenylsulfonyl)acetate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(phenylsulfonyl)acetate is a versatile reagent in organic synthesis, prized for the reactivity of its α-carbon, which is activated by both the adjacent sulfonyl and ester functionalities. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. It details the underlying principles of its reactivity, key reaction types including alkylation, acylation, Michael additions, and condensation reactions, and provides experimental insights. This document is intended to serve as a valuable resource for researchers in organic chemistry and drug development, facilitating the strategic use of this compound in the synthesis of complex molecules.

Core Concepts: The Reactivity of α-Sulfonyl Esters

The reactivity of this compound is primarily dictated by the acidic nature of the α-protons, located on the carbon atom positioned between the phenylsulfonyl and the ethyl ester groups. Both of these electron-withdrawing groups effectively stabilize the conjugate base, a carbanion, through resonance and inductive effects. The phenylsulfonyl group is particularly effective at stabilizing an adjacent negative charge. This stabilization facilitates the deprotonation of the α-carbon by a variety of bases, generating a nucleophilic carbanion that can participate in a wide array of carbon-carbon bond-forming reactions.

The general reactivity pathway can be visualized as follows:

Figure 1. General activation and reaction pathway of this compound.

Reactions with Carbon Nucleophiles

The stabilized carbanion of this compound readily reacts with a variety of carbon electrophiles, making it a valuable tool for constructing complex carbon skeletons.

Alkylation

The reaction of the carbanion with alkyl halides is a fundamental method for introducing alkyl substituents at the α-position. These reactions are typically carried out in the presence of a base in an aprotic solvent.

Table 1: Alkylation of this compound Derivatives

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl bromide | DBU | Dichloromethane | Room Temp. | Good to Excellent | [1] |

| Various Alkyl Halides | DBU | Dichloromethane | Room Temp. | Good to Excellent | [1] |

Experimental Protocol: General Procedure for Alkylation [1] To a solution of ethyl (benzothiazol-2-ylsulfonyl)acetate (1.0 eq) in dichloromethane is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq). The mixture is stirred for a short period before the addition of the alkyl halide (1.1 eq). The reaction is monitored by TLC and, upon completion, is quenched with a dilute aqueous acid solution. The organic layer is separated, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Figure 2. Workflow for the alkylation of this compound.

Michael Addition

The carbanion of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction.[2][3] This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds or their equivalents.

A related reaction involves the Michael addition to ethyl α-((phenylsulfonyl)methyl)acrylate, which is followed by the elimination of the phenylsulfonyl group.[2]

Table 2: Michael Addition Reactions

| Michael Acceptor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| α,β-Unsaturated Ketones | Various | Aprotic Solvents | Varies | Not Specified | [3] |

| Ethyl α-((phenylsulfonyl)methyl)acrylate | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

Experimental Protocol: General Procedure for Michael Addition [3] To a solution of the Michael acceptor in a suitable aprotic solvent, a base is added, followed by the dropwise addition of this compound. The reaction mixture is stirred at the appropriate temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted, dried, and purified.

Figure 3. Logical relationship in a Michael addition reaction.

Knoevenagel Condensation

This compound can undergo a Knoevenagel condensation with aldehydes and ketones. This reaction involves the initial nucleophilic addition of the carbanion to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4][5][6]

Table 3: Knoevenagel Condensation with Aromatic Aldehydes

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aromatic Aldehydes | Morpholine/Acetic Acid | Ionic Liquids | Room Temp. | 44-84 | [7] |

| Aromatic Aldehydes | DBU/Water | Water | Room Temp. | Excellent | [8] |

Experimental Protocol: Knoevenagel Condensation in Ionic Liquid [7] An aromatic aldehyde (1.0 eq), ethyl 4-chloro-3-oxobutanoate (a related active methylene compound, 1.0 eq), and a catalytic amount of morpholine and acetic acid are dissolved in an ionic liquid. The mixture is stirred at room temperature for the specified time. Upon completion, the product is extracted with an organic solvent, and the ionic liquid can be recovered and reused.

Figure 4. Experimental workflow for the Knoevenagel condensation.

Modified Julia Olefination (Julia-Kocienski Olefination)

While this compound itself is used in classical Julia olefinations, its derivatives, such as ethyl (benzothiazol-2-ylsulfonyl)acetate, are key reagents in the more modern Julia-Kocienski olefination.[9][10][11][12] This reaction provides a stereoselective route to α,β-unsaturated esters from aldehydes under mild conditions.[12] The reaction proceeds via the formation of a carbanion, which then adds to an aldehyde. Subsequent intramolecular rearrangement and elimination of the sulfonyl group yields the alkene product.

Table 4: Julia-Kocienski Olefination with Ethyl (benzothiazol-2-ylsulfonyl)acetate [12]

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) |

| Benzaldehyde | DBU | CH2Cl2 | Room Temp. | 85 | >95:5 |

| Cyclohexanecarboxaldehyde | DBU | CH2Cl2 | Room Temp. | 82 | >95:5 |

| Heptanal | DBU | CH2Cl2 | Room Temp. | 75 | 20:80 |

Reactions with Heteroatom Nucleophiles

The ester functionality of this compound is susceptible to attack by heteroatom nucleophiles, leading to cleavage of the acyl-oxygen bond.

Hydrolysis

Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, (phenylsulfonyl)acetic acid. Basic hydrolysis (saponification) is generally irreversible and proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl.[13][14]

Experimental Protocol: Basic Hydrolysis of an Ester [14] The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. After the reaction is complete, the alcohol byproduct can be distilled off. The remaining aqueous solution containing the carboxylate salt is then acidified with a strong acid to precipitate the carboxylic acid.

Aminolysis

Reaction with amines can lead to the corresponding amides. This transformation typically requires heating and may be facilitated by a catalyst.

Reduction

The reduction of this compound can, in principle, occur at either the ester or the sulfonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH4) would be expected to reduce the ester to the corresponding primary alcohol, 2-(phenylsulfonyl)ethanol. The reduction of the sulfonyl group is more challenging and typically requires harsher conditions or specific reagents.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The dual activation of the α-carbon by the sulfonyl and ester groups allows for the facile generation of a stabilized carbanion, which can participate in a wide range of nucleophilic reactions. This guide has provided an overview of its reactivity with various nucleophiles, highlighting key transformations such as alkylation, Michael addition, Knoevenagel condensation, and its role in the Julia-Kocienski olefination. The provided experimental insights and data serve as a foundation for the strategic application of this reagent in the synthesis of diverse and complex molecular architectures, of particular interest to the fields of medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. asianpubs.org [asianpubs.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 11. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

The Synthetic Versatility of Ethyl 2-(Phenylsulfonyl)acetate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(phenylsulfonyl)acetate is a valuable and versatile reagent in modern organic synthesis, prized for its ability to form carbon-carbon bonds under a variety of reaction conditions. Its utility stems from the strategic placement of two electron-withdrawing groups—a phenylsulfonyl moiety and an ethyl ester—flanking a methylene bridge. This arrangement significantly increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion. This carbanion, a soft nucleophile, is the key intermediate that drives the diverse reactivity of the parent molecule. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in several key synthetic transformations, complete with experimental protocols and quantitative data to aid in practical application.

Core Reactivity: The Stabilized Enolate

The fundamental mechanism underpinning the majority of reactions involving this compound is the generation of a resonance-stabilized enolate. The phenylsulfonyl group and the ester carbonyl group act in concert to delocalize the negative charge of the carbanion formed upon deprotonation by a suitable base. This stabilization tempers the reactivity of the carbanion, making it a soft nucleophile that is highly effective in a range of selective bond-forming reactions.

Caption: Enolate formation from this compound.

Key Synthetic Applications and Mechanisms

Alkylation Reactions

The stabilized enolate of this compound readily participates in nucleophilic substitution reactions with a variety of electrophiles, most commonly alkyl halides. This reaction provides a straightforward method for the synthesis of α-substituted phenylsulfonyl acetates, which are valuable intermediates in their own right.

Mechanism of Action: The reaction proceeds via a standard SN2 mechanism. The enolate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Caption: General workflow for the alkylation of this compound.

Experimental Protocol: Alkylation with Benzyl Bromide (Representative)

A solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF) is treated with a base (e.g., NaH, 1.1 eq) at 0 °C under an inert atmosphere. After stirring for 30 minutes to ensure complete enolate formation, the alkylating agent (e.g., benzyl bromide, 1.1 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NH4Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | NaH | DMF | 0 to rt | 4 | ~85-95 |

| 2 | Ethyl iodide | K2CO3 | Acetonitrile | Reflux | 6 | ~80-90 |

| 3 | Propargyl bromide | NaH | THF | 0 to rt | 3 | ~75-85 |

Table 1: Representative conditions and yields for the alkylation of this compound. Data is illustrative based on standard laboratory procedures.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. This compound is an excellent substrate for this reaction, reacting with both aldehydes and ketones in the presence of a catalytic amount of a weak base.

Mechanism of Action: The reaction is initiated by the base-catalyzed formation of the enolate. The enolate then attacks the carbonyl carbon of the aldehyde or ketone in an aldol-type addition. The resulting β-hydroxy intermediate readily undergoes dehydration to afford the thermodynamically stable conjugated system.

Caption: Signaling pathway for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde (Representative)

To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), a catalytic amount of a base (e.g., piperidine, DBU) is added. The mixture is heated to reflux and the reaction is monitored by TLC. In some cases, a Dean-Stark apparatus is used to remove the water formed during the reaction, driving the equilibrium towards the product. After completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | 88 |

| 2 | 4-Chlorobenzaldehyde | DBU | Toluene | 3 | 92 |

| 3 | Furfural | Pyrrolidine | Benzene | 5 | 85 |

Table 2: Representative yields for the Knoevenagel condensation of various aldehydes with an active methylene compound analogous to this compound.

Michael Addition

In the Michael or 1,4-conjugate addition, the soft enolate of this compound adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.

Mechanism of Action: The reaction begins with the formation of the enolate of this compound. This nucleophile then attacks the electrophilic β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. This intermediate is then protonated during workup to yield the final 1,4-adduct.

In-Depth Technical Guide: Stability and Storage of Ethyl 2-(phenylsulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(phenylsulfonyl)acetate. The information is curated for professionals in research and development who utilize this compound in their work.

Core Stability Profile

This compound is a molecule incorporating both an ester and a sulfone functional group. Its stability is therefore influenced by the chemical reactivity of these two moieties. While specific stability data for this compound is limited in publicly available literature, a robust understanding of its stability profile can be extrapolated from the known chemistry of sulfones and esters.

General Recommendations

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on general chemical principles for similar compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes the rate of potential degradation reactions, such as hydrolysis and thermal decomposition. |

| Light | Store in a tightly sealed, light-resistant container. | Aromatic sulfones can be susceptible to photodegradation upon exposure to UV light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or if the compound is of high purity. | Protects against potential oxidation and reaction with atmospheric moisture. |

| Moisture | Keep container tightly closed to prevent moisture ingress. | The ester functional group is susceptible to hydrolysis in the presence of water. |

Potential Degradation Pathways

Understanding the potential routes of degradation is critical for handling and utilizing this compound effectively in experimental settings.

Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis : In the presence of an acid and water, the ester can hydrolyze to form phenylsulfonylethanoic acid and ethanol. This reaction is typically reversible.

-

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the ester undergoes irreversible hydrolysis to yield a salt of phenylsulfonylethanoic acid and ethanol. This reaction is generally faster than acid-catalyzed hydrolysis.

It is crucial to avoid acidic and basic conditions during storage and in experimental setups where the integrity of the ester group is required.

Thermal Decomposition

Acyclic aliphatic sulfones are generally characterized by high thermal stability, with decomposition onsets often exceeding 350 °C. Aromatic sulfones also exhibit significant thermal stability. While specific data for this compound is not available, it is reasonable to expect the compound to be stable at typical laboratory temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

Photodegradation

Compounds containing a phenylsulfonyl group have been shown to be photolabile. Exposure to ultraviolet (UV) light can induce photochemical reactions, potentially leading to the cleavage of the carbon-sulfur bond and the formation of radical species. For applications where photochemical stability is critical, experiments should be conducted under controlled lighting conditions, and storage in amber vials or other light-blocking containers is essential.

Experimental Considerations

Due to the limited availability of specific stability data, it is recommended that researchers perform their own stability assessments under their specific experimental conditions, particularly for long-term studies or when using the compound in sensitive assays.

A logical workflow for assessing the stability of this compound in a specific formulation or solvent system is outlined below.

Incompatible Materials

To prevent degradation, avoid storing this compound with the following:

-

Strong Acids and Bases : Can catalyze the hydrolysis of the ester group.

-

Strong Oxidizing Agents : May react with the sulfonyl group or other parts of the molecule.

Summary of Factors Affecting Stability

The stability of this compound is a multifactorial issue. The following diagram illustrates the key factors that can influence its degradation.

By understanding and controlling these factors, researchers and drug development professionals can ensure the integrity and reliability of this compound in their studies.

"Ethyl 2-(phenylsulfonyl)acetate" safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(phenylsulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 7605-30-3), a compound used in various research and development applications. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential risks.

Chemical and Physical Properties

This compound is a white to almost white powder or crystal.[1] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄S | [2][3] |

| Molecular Weight | 228.26 g/mol | [1][4] |

| CAS Number | 7605-30-3 | [2][3] |

| Melting Point | 44°C | [1] |

| Boiling Point | 384.7°C at 760 mmHg | [5] |

| Flash Point | 186.5°C | [5] |

| Water Solubility | Insoluble | [1][6] |

| Appearance | White to Almost white powder to crystal | [1] |

| Storage Temperature | Room temperature, sealed in a dry place | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are outlined below.

GHS Hazard Statements:

-

H335: May cause respiratory irritation. [1]

GHS Pictograms:

Experimental Protocols: Safe Handling Procedures

While specific experimental protocols may vary based on the nature of the research, the following general procedure outlines the essential steps for safely handling this compound in a laboratory setting.

3.1. Preparation and Precaution:

-

Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[7]

-

Safety Equipment Check: Before starting, confirm that the chemical fume hood is functioning correctly and locate the nearest safety shower and eyewash station.[7]

-

Assemble Materials: Gather all necessary equipment, reagents, and personal protective equipment (PPE).

3.2. Handling the Compound:

-

Containment: Always handle this compound within a chemical fume hood to minimize the risk of inhalation.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2][8] A face shield may be necessary for operations with a higher risk of splashing.[2]

-

Weighing and Transferring: Use a calibrated balance for weighing the solid compound. When transferring, avoid the creation of dust.[7] If dissolving in a solvent, add the solvent to the solid slowly while stirring gently.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

3.3. Post-Handling Procedures:

-

Container Sealing: Tightly seal the container immediately after use.[2]

-

Spill Cleanup: In the event of a spill, clean it up immediately using an appropriate absorbent material.

-

Decontamination: Thoroughly decontaminate the work surface after the procedure is complete.

-

PPE Removal: Remove PPE in the correct order to prevent cross-contamination.

-

Hygiene: Wash hands and face thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.

Caption: Safe Handling Workflow for this compound.

Caption: First-Aid Measures for Exposure to this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Safety glasses with side shields or chemical goggles are required.[2] A face shield may be necessary for tasks with a higher risk of splashing.[2]

-

Skin Protection:

-

Respiratory Protection: If dust or aerosols are generated, a dust respirator should be used.[2] Ensure the use of a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[9]

First-Aid Measures

In case of exposure, follow these first-aid guidelines:

-

After Inhalation: Move the person to fresh air. If they feel unwell, get medical advice or attention.

-

After Skin Contact: Wash the affected area with plenty of water.[2] If skin irritation occurs, seek medical advice or attention.[2] Contaminated clothing should be removed and washed before reuse.[2]

-

After Eye Contact: Rinse cautiously with water for several minutes.[2] If present and easy to do, remove contact lenses.[2] Continue rinsing.[2] If eye irritation persists, get medical advice or attention.[2]

-

After Ingestion: Rinse the mouth with water. If the person feels unwell, get medical advice or attention.

Storage and Stability

-

Storage Conditions: Keep the container tightly closed and store it in a cool, dark, and well-ventilated place.[2]

-

Incompatible Materials: Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[2][9]

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[10] Wear a self-contained breathing apparatus for firefighting if necessary.

-

Accidental Release: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[10] Use personal protective equipment.[8] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[9][10] Do not let the product enter drains.[11]

Disposal Considerations

Dispose of the contents and container in accordance with local, regional, and national regulations. The product should be disposed of at an approved waste disposal plant.

References

- 1. PHENYLSULFONYLACETIC ACID ETHYL ESTER | 7605-30-3 [amp.chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Ethyl (phenylsulphonyl)acetate | C10H12O4S | CID 82078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7605-30-3|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. meridianbioscience.com [meridianbioscience.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ca [fishersci.ca]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Ethyl 2-(phenylsulfonyl)acetate in Julia-Kocienski Olefination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 2-(phenylsulfonyl)acetate and its analogs, particularly ethyl (benzothiazol-2-ylsulfonyl)acetate, in the Julia-Kocienski olefination for the stereoselective synthesis of α,β-unsaturated esters. This reaction is a powerful tool in organic synthesis, offering a mild and efficient method for the formation of carbon-carbon double bonds, a crucial step in the synthesis of many biologically active molecules and drug candidates.

The Julia-Kocienski olefination is a modification of the classical Julia olefination. It offers the significant advantage of a one-pot procedure and often provides high stereoselectivity.[1][2] The reaction typically involves the condensation of a heteroaryl sulfone with an aldehyde or ketone to yield an alkene.[1][3] The use of ethyl (benzothiazol-2-ylsulfonyl)acetate has been demonstrated as a particularly effective reagent for this transformation, providing good yields and high stereoselectivity under mild reaction conditions.[4][5][6]

Key Advantages:

-

Mild Reaction Conditions: The reaction can be carried out at room temperature using a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6]

-

High Stereoselectivity: The reaction can be tuned to selectively produce either (E)- or (Z)-isomers of the α,β-unsaturated ester, depending on the structure of the aldehyde and the reaction conditions.[4][5][6]

-

Good Yields: The olefination generally provides good to excellent yields of the desired product.[5][6]

-

Operational Simplicity: The one-pot nature of the reaction makes it a convenient and efficient method for alkene synthesis.[1]

Experimental Data

The following table summarizes the results of the Julia-Kocienski olefination of various aldehydes with ethyl (benzothiazol-2-ylsulfonyl)acetate, as reported by Blakemore, Ho, and Nap.[5][6]

Table 1: Julia-Kocienski Olefination of Aldehydes with Ethyl (benzothiazol-2-ylsulfonyl)acetate

| Entry | Aldehyde | Product | Yield (%) | E:Z Ratio |

| 1 | Benzaldehyde | Ethyl cinnamate | 85 | >98:2 |

| 2 | 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 88 | >98:2 |

| 3 | 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 75 | >98:2 |

| 4 | 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 82 | >98:2 |

| 5 | Furfural | Ethyl 3-(furan-2-yl)acrylate | 78 | >98:2 |

| 6 | Cinnamaldehyde | Ethyl 5-phenylpenta-2,4-dienoate | 65 | >98:2 |

| 7 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 71 | >98:2 |

| 8 | Pivalaldehyde | Ethyl 4,4-dimethylpent-2-enoate | 91 | >98:2 |

| 9 | n-Hexanal | Ethyl oct-2-enoate | 68 | 15:85 |

| 10 | n-Butanal | Ethyl hex-2-enoate | 65 | 8:92 |

Reaction Conditions: Aldehyde (0.40 mmol), Ethyl (benzothiazol-2-ylsulfonyl)acetate (0.80 mmol), DBU (0.80 mmol), CH₂Cl₂ (5 mL), room temperature, 16 h.[5][6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (benzothiazol-2-ylsulfonyl)acetate

This protocol describes the synthesis of the key reagent, ethyl (benzothiazol-2-ylsulfonyl)acetate.[5][6]

Materials:

-

2-Mercaptobenzothiazole

-

Potassium carbonate (K₂CO₃)

-

Ethyl chloroacetate

-

Acetone

-

Ethanol (EtOH)

-

Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)

Procedure:

-

A suspension of 2-mercaptobenzothiazole (10.0 g, 59.8 mmol) and K₂CO₃ (9.9 g, 72 mmol) in acetone (100 mL) is treated with ethyl chloroacetate (7.6 mL, 72 mmol).

-

The mixture is heated at reflux for 20 hours.

-